N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide
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Overview
Description
N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide is a complex organic compound characterized by the presence of an azido group and multiple fluorine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compound, which is then subjected to further reactions to introduce the azido group and fluorine atoms. The reaction conditions often involve the use of solvents like dichloromethane and reagents such as triethylamine and toluenesulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps like solvent replacement and freeze-drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide can undergo various types of chemical reactions, including:
Oxidation: The azido group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include carbonyl compounds, alkyl halides, and acid halides. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with carbonyl compounds can lead to the formation of Schiff bases, while reduction reactions can yield various amine derivatives .
Scientific Research Applications
N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic compounds.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, facilitating the attachment of the compound to various biomolecules. This interaction can affect cellular pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-acrylamide
- N-(2-Aminoethyl)-1-aziridineethanamine
Uniqueness
N-(2-Aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide is unique due to the presence of multiple fluorine atoms and an azido group, which confer distinct chemical reactivity and stability. These features make it particularly useful in applications requiring high specificity and stability under various conditions .
Properties
CAS No. |
473721-57-2 |
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Molecular Formula |
C9H7F4N5O |
Molecular Weight |
277.18 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-azido-2,3,5,6-tetrafluorobenzamide |
InChI |
InChI=1S/C9H7F4N5O/c10-4-3(9(19)16-2-1-14)5(11)7(13)8(6(4)12)17-18-15/h1-2,14H2,(H,16,19) |
InChI Key |
JDGMTRUOBBRKNW-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)C1=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)N |
Origin of Product |
United States |
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